

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-Indazole-7-boronic acid*

Cat. No.: B3030521

[Get Quote](#)

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties[1]. The functionalization of the indazole ring is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable for creating C-C bonds[2] [3].

This guide focuses on **1H-Indazole-7-boronic acid**, a versatile building block that serves as a crucial reagent for introducing the indazole-7-yl moiety into complex molecules. Its utility is primarily derived from the boronic acid functional group, which enables efficient participation in Suzuki-Miyaura coupling reactions[3][4]. We will explore its fundamental physicochemical properties, discuss common synthetic strategies, and provide detailed protocols for its application, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. **1H-Indazole-7-boronic acid** is typically supplied as a solid, and its stability and solubility are key considerations for reaction setup and storage.

Property	Data	Source(s)
CAS Number	915411-01-7	[5][6][7][8][9]
Molecular Formula	C ₇ H ₇ BN ₂ O ₂	[5][10]
Molecular Weight	161.95 g/mol	[5][8][10][11]
Physical Form	Solid, powder	[7]
Purity	Typically ≥95%	[9][12]
Storage Temperature	Inert atmosphere, 2-8°C recommended	[8]

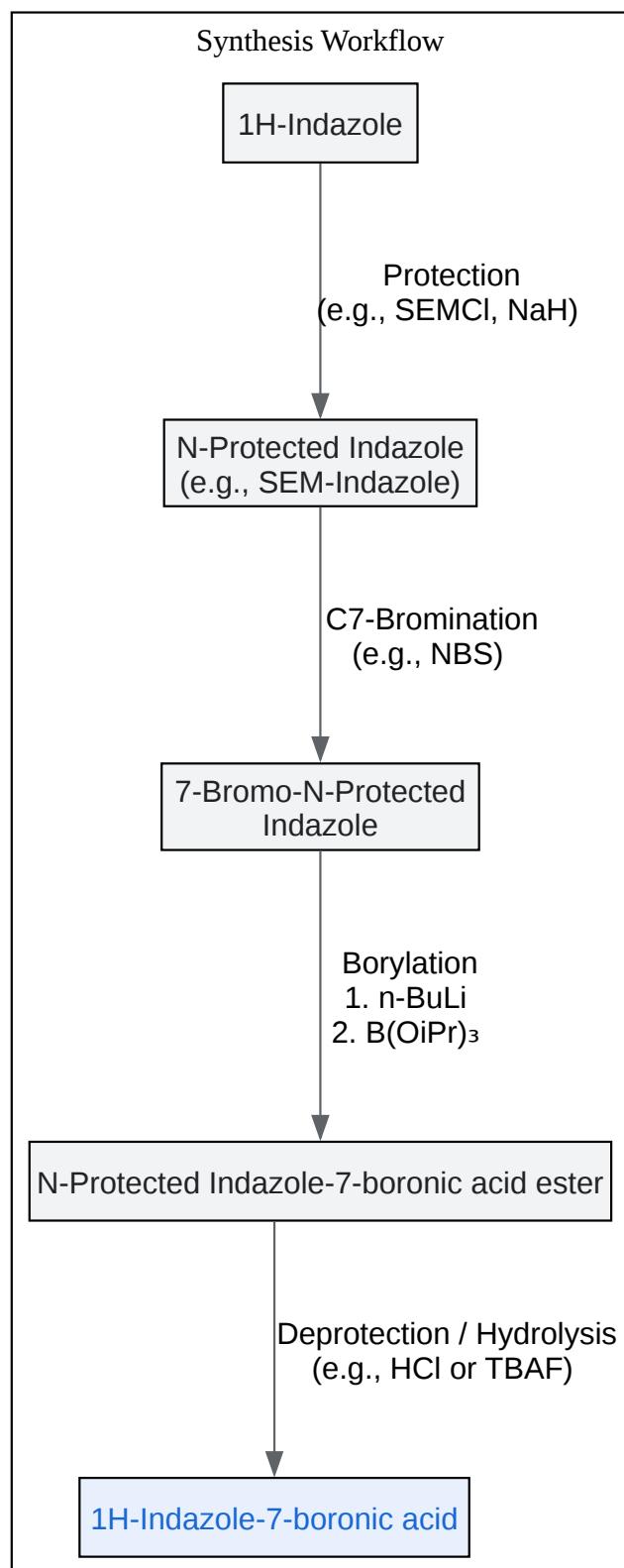
Reactivity, Stability, and Handling

Chemical Stability

Boronic acids are known for their potential instability, being susceptible to heat, oxidation, and protodeboronation, particularly under basic conditions used in cross-coupling reactions[13][14]. A common decomposition pathway is the trimerization via dehydration to form a boroxine anhydride. This inherent instability can negatively impact reaction yields and reproducibility[13].

To mitigate these issues, two primary strategies are employed:

- Pinacol Esters: **1H-Indazole-7-boronic acid** is often available as its pinacol ester derivative (CAS 915411-02-8)[15][16]. These esters exhibit enhanced stability, making them easier to handle, store, and purify while still being effective coupling partners[17].
- MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable surrogates. They are designed for the slow-release of the active boronic acid under specific reaction conditions, which can dramatically improve yields, especially with unstable boronic acids[13][14].


Handling and Storage Recommendations

To ensure the integrity of **1H-Indazole-7-boronic acid**, the following handling and storage procedures are essential:

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[18][19]. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[8].
- Handling: Use personal protective equipment, including gloves and eye protection. Handle in a well-ventilated area or fume hood to avoid inhalation of dust[18][19][20]. Avoid contact with skin and eyes[20].

Synthesis of 1H-Indazole-7-boronic acid

The regioselective functionalization of the C7 position of the indazole ring is a non-trivial synthetic challenge. Direct C-H activation can be difficult, so multi-step routes are often employed. A common and effective strategy involves a regioselective halogenation followed by a metal-halogen exchange and subsequent borylation.

[Click to download full resolution via product page](#)

Caption: A representative synthetic workflow for **1H-Indazole-7-boronic acid**.

Experimental Protocol: Synthesis via Bromination-Borylation

This protocol is a representative methodology based on established organic chemistry principles for indazole functionalization[2][3].

Step 1: N-Protection of 1H-Indazole

- **Rationale:** The acidic N-H proton of the indazole can interfere with subsequent organometallic reactions (e.g., lithiation). Protection is crucial for directing reactivity and preventing side reactions.
- To a stirred solution of 1H-Indazole in an anhydrous aprotic solvent (e.g., THF) at 0°C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
- Allow the mixture to stir for 30 minutes at 0°C.
- Add a suitable protecting group reagent (e.g., SEM-Cl, 1.1 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction carefully with saturated aqueous NH₄Cl solution.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the N-protected indazole.

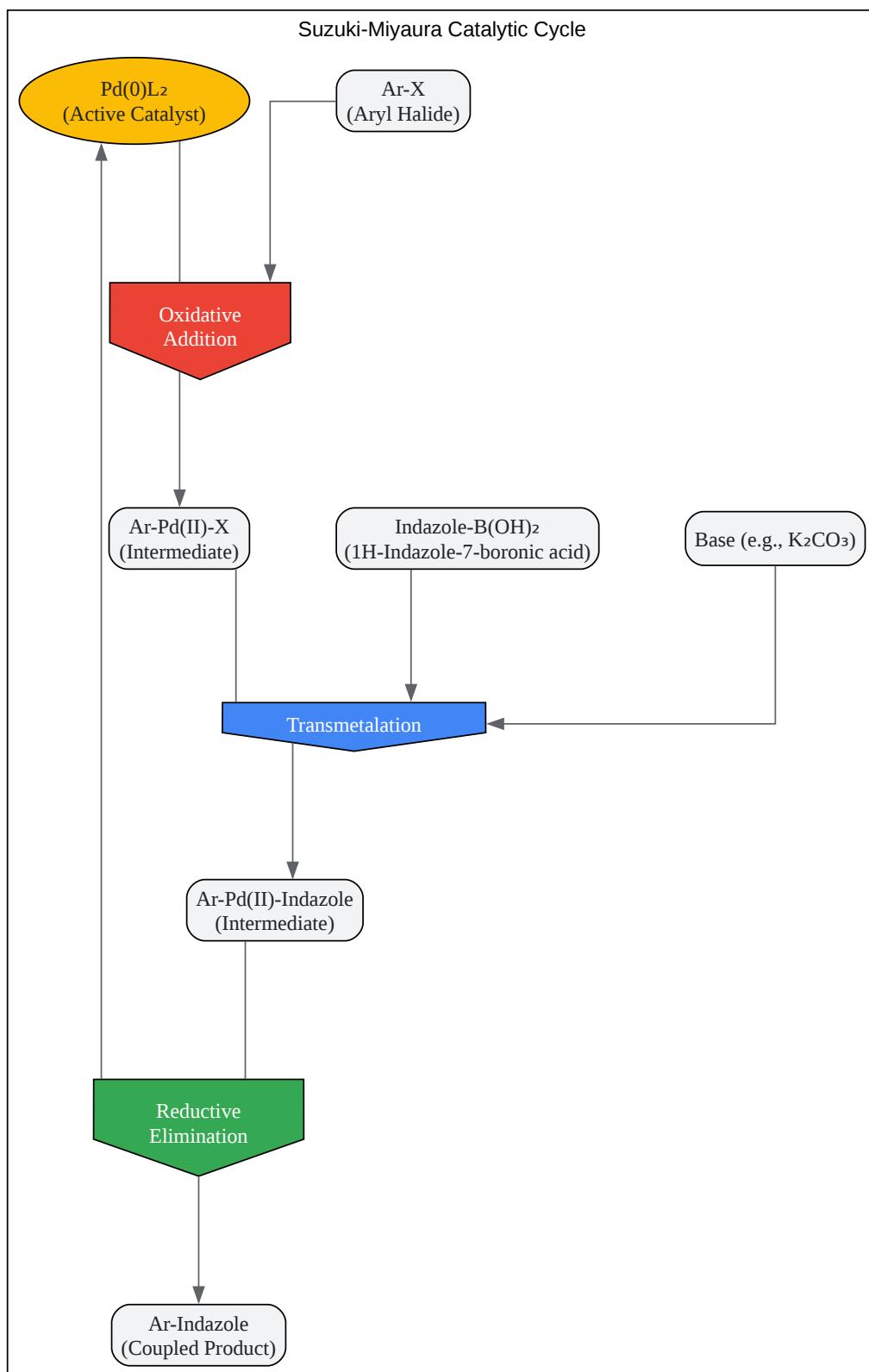
Step 2: Regioselective C7-Bromination

- **Rationale:** The C7 position is activated for electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a common and effective brominating agent.
- Dissolve the N-protected indazole in a suitable solvent (e.g., DMF or CH₂Cl₂).
- Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

- Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of the starting material.
- Upon completion, dilute the reaction with water and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify via chromatography to obtain the 7-bromo-N-protected indazole.

Step 3: Borylation via Lithium-Halogen Exchange

- Rationale: The bromo-substituted indazole is converted into an organolithium species, which is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate.
- Dissolve the 7-bromo-N-protected indazole in anhydrous THF under an inert atmosphere.
- Cool the solution to -78°C .
- Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78°C .
- Stir for 1 hour at -78°C .
- Add triisopropyl borate ($\text{B}(\text{O}i\text{Pr})_3$, 1.5 eq.) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding saturated aqueous NH_4Cl .
- Extract the product, dry the organic phase, and concentrate. The crude product is the protected boronic ester.


Step 4: Deprotection and Hydrolysis

- Rationale: The protecting group is removed, and the boronic ester is hydrolyzed to the final boronic acid.
- Dissolve the crude protected boronic ester in a suitable solvent (e.g., THF/Methanol).

- Add an aqueous acid (e.g., 2M HCl) and stir at room temperature or with gentle heating until deprotection is complete (monitor by TLC).
- Neutralize the mixture carefully with a base (e.g., saturated NaHCO₃).
- Extract the product with an organic solvent, dry, and concentrate to yield the crude **1H-Indazole-7-boronic acid**.
- The final product can be purified by recrystallization or chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **1H-Indazole-7-boronic acid** is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds[3]. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures[2].

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling **1H-Indazole-7-boronic acid** with an aryl halide.

Reagents & Setup:

- **1H-Indazole-7-boronic acid** (1.2 - 1.5 eq.)
- Aryl or heteroaryl halide (e.g., bromide or chloride, 1.0 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$, 1-5 mol%)[21]
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 eq.)[3][4]
- Anhydrous solvent (e.g., Dioxane/ H_2O , DMF, or Toluene)
- Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

- Rationale: The exclusion of oxygen is critical as the active $\text{Pd}(0)$ catalyst can be oxidized and deactivated. To an oven-dried reaction vessel, add the aryl halide, **1H-Indazole-7-boronic acid**, the palladium catalyst, and the base.
- Seal the vessel with a septum or cap.
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Rationale: The choice of solvent and base is crucial and often needs to be optimized for specific substrates. A mixture of an organic solvent and water is common and facilitates the dissolution of both the organic and inorganic reagents. Add the degassed solvent(s) via syringe.
- Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Place the reaction mixture in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120°C) for the specified time (2-24 hours).

- Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

1H-Indazole-7-boronic acid is a high-value synthetic intermediate, providing a reliable method for incorporating the indazole-7-yl functional group into target molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an essential tool for medicinal chemists and researchers in drug discovery. While its inherent stability can be a concern, the availability of stable surrogates like pinacol esters and a proper understanding of handling and storage requirements allow for its effective and reproducible application in complex organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1H-INDAZOL-7-YL BORONIC ACID | 915411-01-7 [chemicalbook.com]
- 7. 1H-INDAZOLE-7-BORONIC ACID | 915411-01-7 [sigmaaldrich.com]
- 8. 915411-01-7|(1H-Indazol-7-yl)boronic acid|BLD Pharm [bldpharm.com]
- 9. boronpharm.com [boronpharm.com]
- 10. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 11. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-Indazole-7-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 16. scbt.com [scbt.com]
- 17. nbino.com [nbino.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. afgsci.com [afgsci.com]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Indazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3030521#1h-indazole-7-boronic-acid-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com